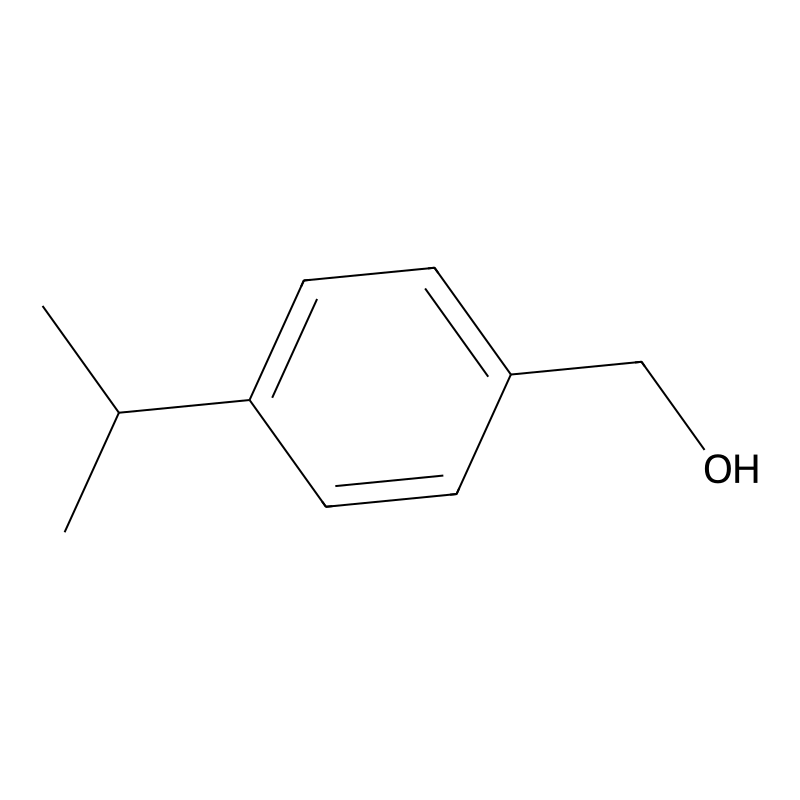

4-Isopropylbenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

4-Isopropylbenzyl alcohol, also known as cumyl alcohol, is an aromatic organic compound with the molecular formula and a CAS Registry Number of 536-60-7. Its IUPAC name is (4-propan-2-ylphenyl)methanol. This compound is characterized by a hydroxy functional group attached to a phenyl ring that has an isopropyl substituent at the para position. It appears as a clear, colorless to light yellow liquid and is soluble in organic solvents .

Insect Repellent Properties

- One key area of research focuses on the insect repellent properties of 4-Isopropylbenzyl alcohol. This compound has been isolated from Eucalyptus camaldulensis, a type of eucalyptus tree known for its insect repellent qualities [2]. Studies suggest that 4-Isopropylbenzyl alcohol may contribute to the repellent effect of Eucalyptus camaldulensis oil [2].

Source

Studies on Chemical Reactions

- Another area of scientific research explores the chemical reactions of 4-Isopropylbenzyl alcohol. For instance, researchers have investigated the oxidation of 4-Isopropylbenzyl alcohol using a catalyst composed of titanium dioxide (TiO2) nanoparticles and gold [2]. This type of research helps scientists understand the behavior of 4-Isopropylbenzyl alcohol in various chemical processes.

Source

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

- Esterification: Reacting with acids can yield esters, which are important in fragrance and flavor applications.

- Hydrogenation: Under specific conditions, it can undergo hydrogenation to yield other hydrocarbons.

These reactions are significant in both synthetic organic chemistry and industrial applications .

Recent studies have highlighted the biological activity of 4-isopropylbenzyl alcohol, particularly its analgesic properties. Research indicates that it may attenuate nociceptive and neuropathic pain through mechanisms involving opioid receptors and the L-arginine/NO/cGMP pathway. Additionally, it exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in pain management .

Several methods exist for synthesizing 4-isopropylbenzyl alcohol:

- Hydrogenation of Cuminal: This method involves the hydrogenation of cuminal (a precursor) under specific conditions to yield 4-isopropylbenzyl alcohol.

- Alkylation of Benzyl Alcohol: Another approach is the alkylation of benzyl alcohol with isopropyl halides using base-catalyzed reactions.

- Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can also lead to the formation of this alcohol.

These synthesis routes are vital for producing the compound for various applications .

4-Isopropylbenzyl alcohol has several notable applications:

- Flavoring Agent: Commonly used as a food additive due to its pleasant aroma.

- Insect Repellent: Exhibits properties that repel insects, making it useful in pest control formulations.

- Fragrance Component: Employed in perfumes and cosmetics for its aromatic qualities.

- Industrial Uses: Serves as a solvent or intermediate in chemical manufacturing processes .

Interaction studies involving 4-isopropylbenzyl alcohol have primarily focused on its pharmacological effects. It has been shown to interact with various biological pathways, particularly those related to pain perception and inflammation. The compound's ability to modulate opioid receptors suggests potential for developing analgesic medications. Further research into its interactions with other biochemical pathways could uncover additional therapeutic uses .

4-Isopropylbenzyl alcohol shares structural similarities with several other compounds, which include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl Alcohol | Simple aromatic alcohol; widely used as a solvent and fragrance. | |

| Cuminal | Precursor for 4-isopropylbenzyl alcohol; has similar aromatic properties but lacks the hydroxyl group. | |

| Cuminic Alcohol | Related compound found in cumin; known for its flavoring properties but differs in structure slightly from 4-isopropylbenzyl alcohol. | |

| Thymol | Found in thyme; possesses antiseptic properties and is structurally similar but has a different functional group arrangement. |

The uniqueness of 4-isopropylbenzyl alcohol lies in its specific hydroxymethyl group positioning on the aromatic ring, which influences its biological activity and chemical reactivity compared to these similar compounds .

Mechanism and Reaction Pathways

The catalytic hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde) represents the most widely employed synthetic route for 4-isopropylbenzyl alcohol production [3] [4]. This transformation involves the selective reduction of the aldehyde functional group while preserving the aromatic ring and isopropyl substituent. The reaction proceeds through a heterogeneous catalytic mechanism where hydrogen molecules are activated on the catalyst surface, subsequently transferring to the carbonyl group of cuminaldehyde [5] [6].

The general reaction pathway involves the adsorption of both cuminaldehyde and hydrogen molecules onto the catalyst surface, followed by the formation of surface-bound intermediates. The hydrogen atoms, activated through dissociative adsorption, attack the carbonyl carbon and oxygen atoms, ultimately leading to the formation of the desired alcohol product [7] [8]. This process requires careful control of reaction parameters to achieve optimal conversion and selectivity.

Raney Nickel Catalysis

Raney nickel has emerged as one of the most cost-effective and widely utilized catalysts for cuminaldehyde hydrogenation [6] [9]. The preparation typically involves treatment of cuminaldehyde with hydrogen gas under pressure in methanol solution, utilizing Raney nickel as the heterogeneous catalyst [4] [6]. This method demonstrates conversion rates ranging from 85-95% with selectivity values between 88-92% [9].

The advantage of Raney nickel lies in its high activity, reusability, and cost-effectiveness compared to noble metal catalysts [9] [10]. However, the process requires elevated temperatures and careful handling due to the pyrophoric nature of the freshly prepared catalyst. The reaction mechanism involves hydrogen activation on nickel sites, followed by hydride transfer to the aldehyde carbonyl group [9].

Noble Metal Catalysts

Noble metal catalysts, including palladium, platinum, and ruthenium, offer superior selectivity and milder reaction conditions compared to Raney nickel systems [11] [12] [10]. Palladium on carbon demonstrates exceptional performance with conversion rates of 90-99% and selectivity values reaching 95-98% under mild conditions [8] [13].

Platinum-based catalysts, particularly platinum on alumina supports, provide excellent stability and selectivity for aromatic aldehyde reduction [11]. These systems operate effectively at temperatures ranging from 100-200°C under hydrogen pressures of 1-50 bar, achieving conversion rates of 85-98% with selectivity values between 92-96% [11] [9].

Ruthenium catalysts offer versatility in reaction conditions and demonstrate good activity under mild temperatures [14] [12]. The ruthenium-catalyzed hydrogenation of cuminaldehyde typically achieves conversion rates of 88-96% with selectivity values ranging from 90-95% when conducted in alcohol solvents [14] [11].

Base Metal Catalyst Systems

Recent developments in sustainable catalysis have led to the exploration of base metal alternatives to noble metal catalysts [7] [12]. Iron pincer complexes have demonstrated remarkable efficiency for aldehyde hydrogenation, achieving conversion rates of 92-99% with exceptional selectivity values of 96-99% under base-free conditions [7].

These iron-based systems operate under hydrogen pressures of 5-50 bar at temperatures between 60-120°C, offering significant cost advantages over noble metal catalysts while maintaining high catalytic performance [7]. The development of such systems represents an important advancement in sustainable chemical manufacturing.

Alternative Reduction Methods for Aromatic Aldehydes

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride represents one of the most powerful reducing agents for carbonyl compound reduction [8] [13]. This method provides complete reduction of aldehydes to primary alcohols with exceptional yields ranging from 95-99% and selectivity values of 98-99% [8] [13].

The reaction typically proceeds under anhydrous conditions in ether solvents at temperatures between 0-25°C under inert atmosphere [8] [13]. The mechanism involves nucleophilic attack by hydride anion on the carbonyl carbon, followed by protonation to yield the desired alcohol product [13]. While highly effective, this method requires careful handling of the highly reactive reagent and generates stoichiometric amounts of aluminum waste [8] [13].

Sodium Borohydride Reduction

Sodium borohydride offers a milder alternative to lithium aluminum hydride for aldehyde reduction [13] [15] [16]. This reducing agent operates effectively in protic solvents under mild conditions, achieving conversion rates of 85-95% with selectivity values between 90-95% [13] [15].

The reaction mechanism involves hydride transfer from the borohydride anion to the carbonyl carbon, followed by protonation to form the alcohol product [15] [16]. The advantage of sodium borohydride lies in its tolerance of various functional groups and its ability to operate under mild reaction conditions [13] [15].

Transfer Hydrogenation Methods

Transfer hydrogenation represents an attractive alternative to direct hydrogenation, utilizing hydrogen donor molecules instead of gaseous hydrogen [14] [17]. Isopropanol serves as an effective hydrogen donor for aromatic aldehyde reduction, operating at temperatures between 80-150°C with yields ranging from 80-95% [14] [17].

The mechanism involves hydrogen transfer from the alcohol donor to the aldehyde substrate, typically catalyzed by transition metal complexes [14] [17]. Rhodium and iridium catalysts have demonstrated exceptional performance in transfer hydrogenation reactions, providing high selectivity and functional group tolerance [14] [17].

Formic acid represents another effective hydrogen donor, offering irreversible hydrogenation that prevents reverse reactions [17]. This system operates at temperatures between 60-120°C, achieving yields of 85-96% while maintaining CO₂ neutrality through the formic acid decarboxylation process [17].

Large-Scale Manufacturing Processes and Optimization

Batch versus Continuous Processing

Industrial production of 4-isopropylbenzyl alcohol employs both batch and continuous processing methodologies, each offering distinct advantages depending on production scale and market requirements [18] [19] [20]. Batch processes provide flexibility for product variation and easier quality control, while continuous processes offer improved heat and mass transfer characteristics with reduced operating costs [20] [21].

Batch reactors typically operate at temperatures between 120-180°C under hydrogen pressures of 10-50 bar, utilizing catalyst loadings of 1-5 weight percent [20]. The residence time ranges from 2-8 hours depending on the desired conversion level and catalyst activity [20]. These systems accommodate substrate concentrations of 0.5-2.0 molar with solvent-to-substrate ratios between 3:1 and 8:1 [19] [20].

Continuous processes operate under more intensive conditions, with temperatures ranging from 140-200°C and hydrogen pressures between 15-80 bar [20] [21]. The higher catalyst loadings of 5-15 weight percent compensate for the reduced residence times of 0.5-3 hours [20]. Substrate concentrations can reach 1.0-4.0 molar with reduced solvent requirements, resulting in solvent-to-substrate ratios between 2:1 and 5:1 [20] [21].

Process Optimization Parameters

Industrial optimization of 4-isopropylbenzyl alcohol production focuses on several critical parameters that significantly impact conversion efficiency and product quality [22] [23] [19]. Reactor temperature represents the most influential parameter, with optimal values around 160±10°C providing exponential impact on conversion rates [22] [19].

Hydrogen pressure optimization typically targets 25±5 bar, providing logarithmic improvement in conversion while maintaining economic feasibility [22] [19]. Catalyst loading optimization around 3±1 weight percent balances catalytic activity with economic considerations [22] [19].

Residence time optimization at 1.5±0.5 hours provides asymptotic conversion behavior, where further increases yield diminishing returns [19] [20]. Substrate concentration optimization around 1.5±0.3 molar provides linear impact on conversion while maintaining manageable viscosity and heat transfer characteristics [19].

Heat and Mass Transfer Considerations

Large-scale reactor design must address heat and mass transfer limitations that become pronounced at industrial scales [22] [24] [21]. Heat transfer coefficient optimization targets values between 600±150 watts per square meter per Kelvin to ensure adequate temperature control during the exothermic hydrogenation reaction [22] [21].

Agitation rates around 500±100 revolutions per minute provide optimal mass transfer while avoiding excessive mechanical stress on the catalyst particles [22] [19]. In continuous systems, flow mixing replaces mechanical agitation, requiring careful design of mixing elements to ensure uniform contact between reactants and catalyst [20] [21].

The design of intensified reactors represents an important advancement in safe and scalable hydrogenation processes [21]. Microreactor technology offers enhanced heat and mass transfer characteristics while maintaining isothermal temperature profiles and plug-flow behavior [21].

Catalyst Recovery and Regeneration

Industrial processes require efficient catalyst recovery and regeneration systems to maintain economic viability [24] [25]. Heterogeneous catalysts enable straightforward separation through filtration or centrifugation, followed by washing and regeneration procedures [24] [25].

Pressure drum filtration represents an effective method for catalyst recovery in industrial applications, providing efficient separation while minimizing product loss [22]. The recovered catalyst typically undergoes washing with appropriate solvents followed by reactivation through hydrogen reduction at elevated temperatures [25] [11].

Catalyst lifetime optimization through careful control of reaction conditions and prevention of catalyst poisoning represents a critical economic factor [24] [25]. Industrial implementations require hundreds of catalyst recycles to achieve acceptable economics, necessitating robust catalyst formulations and careful process control [24].

Byproduct Formation in Polyethylene Crosslinking Reactions

Dicumyl Peroxide Decomposition Mechanism

The formation of 4-isopropylbenzyl alcohol as a byproduct in polyethylene crosslinking reactions represents a significant industrial concern, particularly in electrical cable insulation applications [26] [27] [25]. Dicumyl peroxide serves as the primary crosslinking agent, decomposing thermally to generate cumyloxy radicals that initiate the crosslinking process [26] [25] [28].

The decomposition mechanism involves initial thermal scission of the oxygen-oxygen bond in dicumyl peroxide, generating two cumyloxy radicals [25] [28]. These radicals subsequently undergo beta-scission to form acetophenone and methyl radicals, or alternatively abstract hydrogen atoms from polymer chains to generate cumyl alcohol [26] [25].

The cumyloxy radical hydrogen abstraction reaction with polyethylene chains represents the primary pathway for 4-isopropylbenzyl alcohol formation [26] [25]. This process competes with the desired crosslinking reactions, leading to byproduct accumulation that negatively impacts the electrical properties of the crosslinked polyethylene [26] [27].

Byproduct Yield and Distribution

Industrial polyethylene crosslinking processes typically generate 4-isopropylbenzyl alcohol in yields ranging from 0.8-1.5 weight percent relative to the total polymer mass [26] [27]. The actual yield depends on processing temperature, dicumyl peroxide concentration, and residence time in the crosslinking reactor [27] [25].

The primary byproducts formed during dicumyl peroxide decomposition include cumyl alcohol (4-isopropylbenzyl alcohol), acetophenone, and alpha-methylstyrene [26] [27]. Cumyl alcohol represents the most significant byproduct with proportions reaching 1.121 weight percent of total byproducts in crosslinked polyethylene [26].

Temperature significantly influences byproduct distribution, with cumyl alcohol formation favored at lower crosslinking temperatures below 140°C [27]. At higher temperatures above 180°C, dehydration of cumyl alcohol to alpha-methylstyrene becomes more prevalent [26] [27].

Impact on Electrical Properties

The presence of 4-isopropylbenzyl alcohol and other crosslinking byproducts significantly degrades the electrical properties of crosslinked polyethylene insulation [26]. These polar compounds accumulate space charge within the insulator, leading to local field enhancement and reduced breakdown voltage [26].

Cumyl alcohol introduces more charge accumulation compared to other byproducts, with both homocharges and heterocharges forming within the polymer matrix [26]. This charge accumulation becomes particularly problematic at higher applied voltages, where the byproducts facilitate charge injection and migration [26].

The migration behavior of byproducts through the polymer matrix depends on their molecular size and polarity [27]. Cumyl alcohol demonstrates relatively constant diffusion rates, while more volatile byproducts like alpha-methylstyrene exhibit faster permeation due to greater molecular similarity with polyethylene [27].

Mitigation Strategies

Industrial mitigation of byproduct formation focuses on optimization of crosslinking conditions and implementation of degassing procedures [26] [27]. Lower crosslinking temperatures below 140°C reduce cumyl alcohol formation while maintaining adequate crosslinking density [27].

Degassing processes remove volatile byproducts from the crosslinked polymer through controlled heating under vacuum conditions [26]. These processes typically operate at temperatures between 80-120°C for extended periods to ensure complete byproduct removal [26].

Alternative crosslinking agents such as silane-based systems offer reduced byproduct formation compared to peroxide systems [29]. These alternatives eliminate the formation of aromatic byproducts while maintaining comparable crosslinking efficiency [29].

Purity

Physical Description

colourless to pale yellow oily liquid with a spicy, caraway-like odou

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

Insulinotropic and β-cell protective action of cuminaldehyde, cuminol and an inhibitor isolated from Cuminum cyminum in streptozotocin-induced diabetic rats

Swapnil B Patil, Shreehari S Takalikar, Madhav M Joglekar, Vivek S Haldavnekar, Akalpita U ArvindekarPMID: 23507295 DOI: 10.1017/S0007114513000627

Abstract

Cuminum cyminum, a commonly used spice, is known to have anti-diabetic action. The present study aims towards the isolation of bioactive components from C. cyminum and the evaluation of their insulin secretagogue potential with the probable mechanism and β-cell protective action. The anti-diabetic activity was detected in the petroleum ether (pet ether) fraction of the C. cyminum distillate and studied through in vivo and in vitro experiments. Bioactive components were identified through GC-MS, Fourier transform infrared spectroscopy and NMR analysis. The isolated components were evaluated for their insulin secretagogue action using rat pancreatic islets. Further, the probable mechanism of stimulation of islets was evaluated through in vitro studies using diazoxide, nifedipine and 3-isobutyl-1-methylxanthine. β-Cell protection was evaluated using the (1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan) (MTT) assay, the alkaline comet assay and nitrite production. The administration of the pet ether fraction for 45 d to streptozotocin-induced diabetic rats revealed an improved lipid profile. Cuminaldehyde and cuminol were identified as potent insulinotrophic components. Cuminaldehyde and cuminol (25 μg/ml) showed 3·34- and 3·85-fold increased insulin secretion, respectively, than the 11·8 mm-glucose control. The insulinotrophic action of both components was glucose-dependent and due to the closure of the ATP-sensitive K (K⁺-ATP) channel and the increase in intracellular Ca²⁺ concentration. An inhibitor of insulin secretion with potent β-cell protective action was also isolated from the same pet ether fraction. In conclusion, C. cyminum was able to lower blood glucose without causing hypoglycaemia or β-cell burn out. Hence, the commonly used spice, C. cyminum, has the potential to be used as a novel insulinotrophic therapy for prolonged treatment of diabetes.RIFM fragrance ingredient safety assessment, p-isopropylbenzyl alcohol, CAS Registry Number 536-60-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32335211 DOI: 10.1016/j.fct.2020.111338

Abstract

The existing information supports the use of this material as described in this safety assessment. p-Isopropylbenzyl alcohol was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Data from the read-across analog benzyl alcohol (CAS # 100-51-6) show that p-isopropylbenzyl alcohol is not expected to be genotoxic. Data from the read-across analog benzyl alcohol (CAS # 100-51-6) provide a calculated MOE >100 for the repeated dose, developmental, and local respiratory toxicity endpoints. The reproductive toxicity endpoint was evaluated using the TTC for a Cramer Class I material, and the exposure is below the TTC (0.03 mg/kg/day). Data from read-across analog benzyl alcohol (CAS # 100-51-6) provided p-isopropylbenzyl alcohol a NESIL of 5900 μg/cmfor the skin sensitization endpoint. The phototoxicity and photoallergenicity endpoints were evaluated based on UV spectra; p-isopropylbenzyl alcohol is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; p-isopropylbenzyl alcohol was found not to be a PBT as per the IFRA Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., PEC/PNEC) are <1.